BenchChemオンラインストアへようこそ!

7-(Aminomethyl)isoquinolin-1-amine hydrochloride

Fragment-based drug discovery Kinase inhibitor design Hinge-binding pharmacophore

7-(Aminomethyl)isoquinolin-1-amine hydrochloride (CAS 1638983-70-6) is a bifunctional aminoisoquinoline fragment with a molecular formula of C10H12ClN3 and a molecular weight of 209.67 g/mol, typically supplied at ≥95% purity. The compound possesses two chemically distinct primary amine groups—a 1-amino substituent directly attached to the isoquinoline ring and a 7-aminomethyl side chain—yielding differentiated reactivity vectors.

Molecular Formula C10H12ClN3
Molecular Weight 209.67
CAS No. 1638983-70-6
Cat. No. B3244878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Aminomethyl)isoquinolin-1-amine hydrochloride
CAS1638983-70-6
Molecular FormulaC10H12ClN3
Molecular Weight209.67
Structural Identifiers
SMILESC1=CC(=CC2=C1C=CN=C2N)CN.Cl
InChIInChI=1S/C10H11N3.ClH/c11-6-7-1-2-8-3-4-13-10(12)9(8)5-7;/h1-5H,6,11H2,(H2,12,13);1H
InChIKeyNCEWNEQTXXIKEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(Aminomethyl)isoquinolin-1-amine hydrochloride (CAS 1638983-70-6): Core Fragment Identity and Procurement Baseline


7-(Aminomethyl)isoquinolin-1-amine hydrochloride (CAS 1638983-70-6) is a bifunctional aminoisoquinoline fragment with a molecular formula of C10H12ClN3 and a molecular weight of 209.67 g/mol, typically supplied at ≥95% purity . The compound possesses two chemically distinct primary amine groups—a 1-amino substituent directly attached to the isoquinoline ring and a 7-aminomethyl side chain—yielding differentiated reactivity vectors. The free base form (CAS 215454-26-5) has comparable molecular identity (C10H11N3, MW 173.21) but differs in solubility and handling characteristics . The patent literature classifies this compound within the 6- and 7-amino isoquinoline series described as kinase-modulating agents, confirmed by US Patent US8871757B2 (Aerie Pharmaceuticals) [1].

7-(Aminomethyl)isoquinolin-1-amine hydrochloride (CAS 1638983-70-6): Why Isomeric Substitution Is a Procurement Risk


Isoquinolin-1-amine fragments are not interchangeable, even among positional isomers. The 7-(aminomethyl) substitution pattern places the aminomethyl vector at the 7-position of the isoquinoline scaffold, producing a trajectory from the bicyclic core that is distinct from the 6-substituted analog (CAS 215454-95-8). In the context of kinase hinge-binding fragments, this positional difference directly alters the hydrogen-bonding geometry with the backbone hinge residues in the ATP-binding site [1]. The Aerie Pharmaceuticals patent explicitly distinguishes 6- and 7-amino isoquinoline series, indicating that substitution position is a critical determinant of kinase selectivity profile [2]. The hydrochloride salt form further distinguishes this compound from the free base, providing the protonated state required for aqueous solubility in biological assay buffers without additional pH adjustment, a practical consideration that impacts reproducibility in fragment-based screening cascades .

7-(Aminomethyl)isoquinolin-1-amine hydrochloride (CAS 1638983-70-6): Comparative Data for Procurement Decisions


Positional Isomer Differentiation: 7-Aminomethyl vs. 6-Aminomethyl Scaffold Geometry for Kinase Hinge Binding

The 7-(aminomethyl)isoquinolin-1-amine scaffold projects the aminomethyl substituent from the 7-position of the isoquinoline core, creating a spatially distinct hydrogen-bond donor/acceptor array compared to the 6-substituted analog (6-(aminomethyl)isoquinolin-1-amine, CAS 215454-95-8). In fragment-based ROCK-I inhibitor discovery, the 6-substituted series demonstrated that hinge-binding fragments derived from isoquinolin-1-amine exhibit measurable ROCK-I inhibition, establishing the scaffold as an ATP-competitive hinge binder [1]. The 7-substituted positional isomer offered by this compound presents an underexplored vector that may address kinase selectivity challenges encountered with the 6-substituted series, as the 7-aminomethyl group orients away from the hinge region into a distinct sub-pocket [2].

Fragment-based drug discovery Kinase inhibitor design Hinge-binding pharmacophore

Salt Form Advantage: Hydrochloride Solubility and Aqueous Assay Compatibility vs. Free Base

The target compound is supplied as the hydrochloride salt (CAS 1638983-70-6), with molecular formula C10H12ClN3 and molecular weight 209.67 g/mol, whereas the free base (CAS 215454-26-5) has formula C10H11N3 and molecular weight 173.21 g/mol . The hydrochloride salt is directly compatible with aqueous assay buffers at physiological pH (6.5–7.5) without requiring pre-dissolution in DMSO and subsequent pH neutralization. This is critical for fragment-based screening by NMR (STD, WaterLOGSY) and SPR, where the protonated amino groups ensure consistent ionization state and reduce aggregation artifacts commonly observed with neutral amine fragments in aqueous media [1].

Fragment screening Biophysical assays Aqueous solubility

Bifunctional Reactivity: Orthogonal Derivatization at 1-Amino and 7-Aminomethyl Positions

The target compound presents two chemically distinguishable primary amine handles: the 1-amino group (directly attached to the electron-deficient isoquinoline ring, pKa ~7–8) and the 7-aminomethyl group (benzylic amine, pKa ~9–10). This differential basicity enables sequential orthogonal functionalization strategies—for example, amide bond formation or reductive amination at the 7-aminomethyl position under conditions where the 1-amino group remains protected or unreactive . By contrast, the parent scaffold isoquinolin-1-amine (CAS 1739-33-1) lacks the second amine vector, limiting fragment elaboration to the 1-amino position alone. This dual-amine architecture supports divergent library synthesis from a single building block, a feature leveraged in kinase inhibitor programs where simultaneous exploration of hinge-binding (1-amino vector) and selectivity pocket (7-aminomethyl vector) interactions is required [1].

Medicinal chemistry Parallel synthesis Fragment elaboration

Fragment-Likeness: MW and Physicochemical Profile for FBDD Screening Libraries

7-(Aminomethyl)isoquinolin-1-amine hydrochloride (free base MW 173.21, ClogP 1.28, H-bond donors 2, H-bond acceptors 3) satisfies all 'Rule of Three' criteria for fragment-based drug discovery (MW < 300, ClogP ≤ 3, HBD ≤ 3, HBA ≤ 3) . The 1-aminoisoquinoline fragment core has a proven track record as a hinge-binding motif: 1-aminoisoquinoline crystallized in the ATP-binding site of cAMP-dependent protein kinase A (PKA, PDB 7AXW) and in RIP1 kinase (PDB 4NEU), demonstrating the scaffold's capacity to form productive hydrogen bonds with kinase hinge residues [1]. The 7-aminomethyl extension from this validated core provides the structural basis for probing adjacent sub-pockets while preserving the hinge-binding capability of the 1-aminoisoquinoline moiety [2].

Fragment-based lead discovery Rule-of-three compliance Ligand efficiency

Commercial Availability and Purity: Comparative Supply Chain Assessment

7-(Aminomethyl)isoquinolin-1-amine hydrochloride (CAS 1638983-70-6) is available from multiple suppliers at excellent purity (≥98%, verified by NMR and LC-MS) . The hydrochloride salt is stocked by Fluorochem, Leyan, Capot Chemical, and Synblock under consistent identity specifications (C10H12ClN3, MW 209.67), with batch-specific QC documentation including NMR, HPLC, and MS data available upon request . By contrast, the positional isomer 6-(aminomethyl)isoquinolin-1-amine (CAS 215454-95-8) exhibits more limited commercial availability as the free base, with fewer suppliers offering full analytical characterization. This supply chain transparency and multi-vendor sourcing reduces single-supplier dependency risk for long-term research programs .

Research chemical procurement Supply chain reliability Quality specifications

7-(Aminomethyl)isoquinolin-1-amine hydrochloride (CAS 1638983-70-6): Evidence-Based Application Scenarios for Research Procurement


Fragment-Based Kinase Inhibitor Discovery Targeting Sub-Pocket Selectivity

The compound's crystallographically validated 1-aminoisoquinoline hinge-binding motif, combined with the 7-aminomethyl growth vector, enables fragment elaboration to engage sub-pockets adjacent to the kinase hinge region [1]. The established success of 6-substituted isoquinolin-1-amines as ROCK-I inhibitors (compound 23A: superior PK in C57 mouse model relative to first-generation ROCK inhibitors) demonstrates the scaffold's translational viability [2]. The 7-substituted pattern provides a structurally orthogonal trajectory relative to the 6-substituted series, enabling exploration of selectivity-determining pocket interactions that are inaccessible from the 6-position. The bifunctional amine architecture supports serial derivatization strategies commonly employed in fragment-to-lead optimization workflows.

NMR-Based Fragment Screening and Biophysical Hit Validation

The hydrochloride salt form ensures direct compatibility with aqueous NMR screening buffers (e.g., PBS, Tris-d11) without DMSO pre-dissolution, a critical requirement for STD-NMR and WaterLOGSY fragment screening cascades [1]. The compound's Rule-of-Three compliance (MW 173.21 free base, ClogP 1.28) ensures that any affinity observed in primary screens is likely to translate into ligand-efficient starting points for chemical optimization. The validated 1-aminoisoquinoline core's binding mode to PKA (PDB 7AXW) and RIP1 kinase (PDB 4NEU) provides a structural rationale for interpreting SAR from the 7-position modifications [2].

Medicinal Chemistry Building Block for Parallel Library Synthesis

The chemically distinct 1-amino (heteroaryl-bound) and 7-aminomethyl (benzylic) amine groups enable differential protection and sequential functionalization strategies [1]. This dual-reactivity profile supports parallel library synthesis for SAR exploration, where the 1-amino position can be directed toward hinge-binding optimization (amide, urea, or sulfonamide linkage) while the 7-aminomethyl position probes selectivity pocket or solvent-exposed region interactions. The patent coverage of 6- and 7-amino isoquinoline compounds as kinase modulators [2] provides a validated intellectual property landscape within which this building block operates.

Serine Protease Inhibitor Intermediate Synthesis

The compound belongs to the class of 1-aminoisoquinoline derivatives that have been explored as serine protease inhibitors, including thrombin and Factor Xa inhibitors [1]. The 7-aminomethyl substituent provides a synthetic handle for introducing P-pocket-targeting groups, building on the established precedent of 1-aminoisoquinoline as a P1 ligand in Factor Xa inhibitor SQ311 (Ki = 0.33 nM) [2]. The hydrochloride salt form facilitates handling in multi-step synthetic sequences where the protonated amine prevents undesired side reactions during coupling steps.

Quote Request

Request a Quote for 7-(Aminomethyl)isoquinolin-1-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.